1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-, commonly known as CP-91149, is a potent and selective allosteric inhibitor of glycogen phosphorylase (GP), particularly the liver isoform (HLGPa) [, ]. This compound plays a crucial role in scientific research, serving as a valuable tool for investigating glycogen metabolism, particularly in the context of metabolic disorders like type 2 diabetes [, ].
CP-91149 is a synthetic compound identified as a potent inhibitor of human liver glycogen phosphorylase, an enzyme critical for glycogenolysis—the breakdown of glycogen into glucose. This compound has garnered attention for its potential therapeutic applications in managing conditions related to glucose metabolism, including diabetes and obesity. The discovery of CP-91149 was a result of extensive screening of over 300,000 compounds, leading to its classification as a selective inhibitor with significant implications for glycogen synthesis regulation.
CP-91149, chemically known as N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, belongs to the class of indole carboxamides. It was developed through a collaborative effort involving various research institutions aimed at identifying novel inhibitors that could modulate glycogen metabolism effectively. The compound's efficacy and specificity have made it a subject of interest in both pharmacological research and clinical applications.
The synthesis of CP-91149 involves several key steps that ensure the purity and efficacy of the final product. The initial synthesis starts with the reaction of dimethylamine hydrochloride with appropriate substrates under controlled conditions. The compound is then isolated using ethyl acetate extraction and purified through chromatography on silica gel. The final product is obtained as a colorless solid with a melting point ranging from 190°C to 192°C, achieving a yield of approximately 62% .
The synthetic route can be summarized as follows:
The molecular structure of CP-91149 features an indole ring system substituted with a carboxamide group and a dimethylamino side chain. Its structural formula can be represented as follows:
Key characteristics of its molecular structure include:
The compound's three-dimensional conformation has been analyzed using molecular docking studies, revealing its binding affinity to glycogen phosphorylase .
CP-91149 primarily functions by inhibiting glycogen phosphorylase activity, which is crucial for glycogen breakdown. The inhibition mechanism involves competitive binding at the active site of the enzyme, thereby preventing substrate access.
In vitro studies have demonstrated that CP-91149 can significantly reduce glycogenolysis rates in hepatocytes when exposed to physiological glucose concentrations. The compound exhibits an IC50 value of approximately 0.13 μM, indicating high potency compared to other known inhibitors like caffeine .
The compound also shows synergistic effects when combined with other agents such as glucokinase activators, further enhancing its potential for therapeutic use .
CP-91149 exhibits several notable physical and chemical properties:
These properties contribute to its suitability for further pharmacological development and potential clinical applications .
CP-91149 has significant potential in various scientific domains:
CP-91149 (5-chloro-N-[(1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) targets the intersubunit allosteric site of glycogen phosphorylase (GP), distinct from the catalytic or caffeine-binding sites. This synthetic inhibitor exhibits high affinity for all three GP isoforms—brain (PYGB), liver (PYGL), and muscle (PYGM)—due to ≈80% amino acid sequence homology at the binding interface [1] [7]. Structural analyses reveal that CP-91149 stabilizes GP in the inactive T-state by:
Notably, CP-91149 inhibits PYGB with an IC₅₀ of 0.5 μM in A549 non-small cell lung carcinoma cells, which exclusively express this isoform. This potency correlates with growth inhibition in high-PYGB-expressing cancer lines, confirming isoform-specific therapeutic relevance [1] [6].
Table 1: Isoform-Specific Inhibition Parameters of CP-91149
GP Isoform | Primary Tissue | IC₅₀ (μM) | Key Structural Determinants |
---|---|---|---|
PYGB (Brain) | Brain, Cancer cells | 0.5 | High intersubunit site homology |
PYGL (Liver) | Liver | 0.082* | Allosteric pocket steric constraints |
PYGM (Muscle) | Muscle | >10 | Altered AMP-binding site accessibility |
*Measured in recombinant human liver GP expressed in Sf9 insect cells* [3] [7].
The efficacy of CP-91149 is dynamically regulated by extracellular glucose concentrations, a phenomenon critical for minimizing hypoglycemia risk in diabetes therapy. Key mechanisms include:
Table 2: Glucose-Dependent IC₅₀ Shifts of CP-91149
Glucose Concentration | IC₅₀ for Liver GP (nM) | Physiological Context |
---|---|---|
0 mM (Starvation) | 3172.5 ± 210 | Glycogenolysis dominant |
7.5 mM (Basal) | 110 ± 15 | Homeostatic equilibrium |
15 mM (Hyperglycemia) | 82 ± 8 | Therapeutic window optimal |
Data derived from rat hepatocytes and recombinant enzyme assays [3] [7].
CP-91149 dually regulates GP activity through post-translational modification and allosteric effector modulation:
In normal fibroblasts, this dual action induces G1 cell-cycle arrest via cyclin E-CDK2 inhibition, directly linking glycogenolysis to proliferation pathways [1].
CP-91149 orchestrates a metabolic shift from glycogen breakdown to synthesis via reciprocal enzyme regulation:
In hepatocellular carcinoma, PYGB inhibition suppresses tumor growth by disrupting glycogen-energy crosstalk:
"Combination treatment [CP-91149 + sorafenib] showed significant inhibition of tumor growth and angiogenesis." [6]
Table 3: Metabolic Consequences of GP Inhibition in Cells
Cell Type | Glycogen Accumulation | GS Activation | Downstream Effects |
---|---|---|---|
A549 NSCLC | 300% increase at 30 μM | Not measured | Growth retardation |
Human muscle cells | 40–60% increase | 61% | Glycogen resynthesis |
Hepatocytes | 2.5-fold increase | 70% | Glucose homeostasis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7